(2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one
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Overview
Description
(2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one is an organic compound with a complex structure It features a cyclohexanone core substituted with tert-butyl and ethoxyphenyl groups
Preparation Methods
The synthesis of (2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 4-tert-butylcyclohexanone with 4-ethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
(2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl groups, where reagents like sodium methoxide can replace the ethoxy group with a methoxy group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on cellular processes.
Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to (2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one include:
Ethyl acetoacetate: Used in similar synthetic applications but has a simpler structure.
Disilane-bridged compounds: These have unique electronic properties and are used in different contexts, such as optoelectronics
Properties
Molecular Formula |
C28H34O3 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C28H34O3/c1-6-30-25-12-8-20(9-13-25)16-22-18-24(28(3,4)5)19-23(27(22)29)17-21-10-14-26(15-11-21)31-7-2/h8-17,24H,6-7,18-19H2,1-5H3/b22-16+,23-17+ |
InChI Key |
ZRNQHMSHMFIEKZ-LKNRODPVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OCC)/CC(C2)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2CC(CC(=CC3=CC=C(C=C3)OCC)C2=O)C(C)(C)C |
Origin of Product |
United States |
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